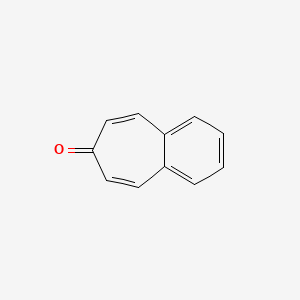

7H-Benzocyclohepten-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7H-Benzociclohepten-7-ona es un compuesto orgánico con la fórmula molecular C11H8O. Es un miembro de la familia benzociclohepteno, caracterizado por un anillo de siete miembros fusionado a un anillo de benceno.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7H-Benzociclohepten-7-ona se puede lograr a través de varios métodos. Un enfoque común implica la reacción de cicloadición de 4,5-deshidrotropona con furanos, seguida de una reordenación catalizada por ácido para formar 1-hidroxi-7H-benzociclohepten-7-onas . Otro método incluye la síntesis a partir de 8,9-dihidro-5H-benzo7anulen-7(6H)-ona .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para 7H-Benzociclohepten-7-ona no están ampliamente documentados, el compuesto se puede sintetizar a mayor escala utilizando las rutas sintéticas mencionadas anteriormente con una escala adecuada de las condiciones de reacción y optimización para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 7H-Benzociclohepten-7-ona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de benceno o en el anillo de siete miembros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

Sustitución: Los reactivos como los halógenos (por ejemplo, bromo) o los nucleófilos (por ejemplo, aminas) se emplean en diversas condiciones.

Productos principales:

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados benzociclohepteno sustituidos.

Aplicaciones Científicas De Investigación

7H-Benzociclohepten-7-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.

Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Explorado por sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de 7H-Benzociclohepten-7-ona implica su interacción con objetivos y vías moleculares específicos. Los efectos del compuesto están mediados a través de su capacidad para sufrir varias transformaciones químicas, que pueden influir en los sistemas biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.

Compuestos similares:

6-Fenilbenzociclohepten-7-ona: Estructura similar con un grupo fenilo unido al anillo de siete miembros.

7H-Benzociclohepten-7-ona, 6,8-dimetil-: Contiene grupos metilo adicionales en el anillo de siete miembros.

7H-Benzociclohepten-7-ona, 6,8-bis(1-metiletil)-: Presenta grupos isopropilo en el anillo de siete miembros.

Unicidad: 7H-Benzociclohepten-7-ona es único debido a su configuración estructural específica, que confiere propiedades químicas y físicas distintas.

Comparación Con Compuestos Similares

6-Phenylbenzocyclohepten-7-one: Similar structure with a phenyl group attached to the seven-membered ring.

7H-Benzocyclohepten-7-one, 6,8-dimethyl-: Contains additional methyl groups on the seven-membered ring.

This compound, 6,8-bis(1-methylethyl)-: Features isopropyl groups on the seven-membered ring.

Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Propiedades

Número CAS |

4443-91-8 |

|---|---|

Fórmula molecular |

C11H8O |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

benzo[7]annulen-7-one |

InChI |

InChI=1S/C11H8O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-8H |

Clave InChI |

VJPAMLCBTIWAHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=CC(=O)C=CC2=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methoxy-1-(2-nitrobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11940105.png)

![1-[(5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11940125.png)

![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)

![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)